Pregna-5,16-dien-20-one, 3beta-hydroxy-
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Overview
Description
1-(3-HO-10,13-DIMETHYL-DODECAHYDRO-1H-CYCLOPENTA(A)PHENANTHREN-17-YL)-ETHANONE is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-HO-10,13-DIMETHYL-DODECAHYDRO-1H-CYCLOPENTA(A)PHENANTHREN-17-YL)-ETHANONE typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include:
Formation of the Cyclopenta[a]phenanthrene Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Modifications: Introduction of hydroxyl and methyl groups at specific positions on the cyclopenta[a]phenanthrene core.
Final Assembly: Coupling reactions to attach the ethanone moiety to the modified core structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and advanced purification methods like chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
1-(3-HO-10,13-DIMETHYL-DODECAHYDRO-1H-CYCLOPENTA(A)PHENANTHREN-17-YL)-ETHANONE undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketone groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2), nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3-HO-10,13-DIMETHYL-DODECAHYDRO-1H-CYCLOPENTA(A)PHENANTHREN-17-YL)-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-HO-10,13-DIMETHYL-DODECAHYDRO-1H-CYCLOPENTA(A)PHENANTHREN-17-YL)-ETHANONE involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-HO-10,13-DIMETHYL-DODECAHYDRO-1H-CYCLOPENTA(A)PHENANTHRENE-17-CARBOXYLIC ACID
- 3,12-Dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoic acid
Uniqueness
1-(3-HO-10,13-DIMETHYL-DODECAHYDRO-1H-CYCLOPENTA(A)PHENANTHREN-17-YL)-ETHANONE is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its ethanone moiety, in particular, differentiates it from other similar compounds and contributes to its unique reactivity and applications.
Properties
IUPAC Name |
1-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,6,15-16,18-19,23H,5,7-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFRRPUBVUAHSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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